O-(2-Fluorobenzyl)hydroxylamine

説明

BenchChem offers high-quality O-(2-Fluorobenzyl)hydroxylamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about O-(2-Fluorobenzyl)hydroxylamine including the price, delivery time, and more detailed information at info@benchchem.com.

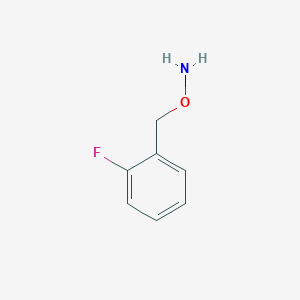

Structure

3D Structure

特性

IUPAC Name |

O-[(2-fluorophenyl)methyl]hydroxylamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8FNO/c8-7-4-2-1-3-6(7)5-10-9/h1-4H,5,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUHKQMQWIDUZDW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CON)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70332825 | |

| Record name | O-(2-Fluorobenzyl)hydroxylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70332825 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55418-27-4 | |

| Record name | O-(2-Fluorobenzyl)hydroxylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70332825 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: Reactivity & Applications of O-(2-Fluorobenzyl)hydroxylamine

Executive Summary

This technical guide provides an in-depth analysis of O-(2-Fluorobenzyl)hydroxylamine (CAS: 76329-19-2 for the HCl salt), a specialized alkoxyamine reagent. Distinguished by the "alpha-effect," this molecule exhibits enhanced nucleophilicity compared to primary amines while maintaining a lower basicity (

Its core utility lies in chemoselective oxime ligation —a reaction critical for synthesizing kinase inhibitors (e.g., IDO1 pathway modulators), stabilizing peptide macrocycles, and analytical derivatization. This guide details the physicochemical drivers of its reactivity, synthesis protocols, and handling requirements, tailored for drug development and organic chemistry professionals.

Part 1: Molecular Architecture & Physicochemical Properties

Structural Analysis

The molecule consists of a hydroxylamine core (

-

The Alpha-Effect: The defining feature of this moiety is the repulsion between the lone pair on the nitrogen and the lone pair on the adjacent oxygen. This ground-state destabilization raises the energy of the Highest Occupied Molecular Orbital (HOMO), significantly increasing nucleophilicity towards

hybridized electrophiles (carbonyls, nitriles) despite its low basicity. -

The 2-Fluorobenzyl Group:

-

Electronic Effect: The fluorine atom at the ortho position exerts a strong inductive electron-withdrawing effect (-I). This slightly lowers the

of the ammonium form compared to the non-fluorinated benzyl analog, making the free base available at lower pH. -

Steric & Metabolic Effect: The fluorine atom introduces steric bulk that can restrict rotation in active sites (pharmacophore application) and blocks metabolic oxidation at the reactive ortho position, a common clearance pathway for benzyl derivatives.

-

Quantitative Properties (Comparative Data)

| Property | O-(2-Fluorobenzyl)hydroxylamine | Benzylamine (Reference) | Significance |

| Nucleophilicity ( | High (Alpha-effect) | Moderate | Rapid reaction with electrophiles even at low concentrations. |

| ~4.4 - 4.6 (Estimated) | 9.3 | Remains nucleophilic (unprotonated) in acidic buffers (pH 4–5). | |

| LogP (Lipophilicity) | ~2.1 | 1.1 | Fluorine increases lipophilicity, aiding membrane permeability in drug scaffolds. |

| N-O Bond Energy | ~53 kcal/mol | N/A | Weaker than C-C; susceptible to specific reductive cleavage. |

Part 2: Reactivity Profile

Chemoselective Oxime Ligation

The most critical reaction of O-(2-Fluorobenzyl)hydroxylamine is its condensation with aldehydes or ketones to form oxime ethers .

-

Mechanism: Nucleophilic attack of the nitrogen lone pair on the carbonyl carbon, followed by proton transfer and dehydration.

-

Kinetics & pH Dependence: The reaction follows a bell-shaped pH rate profile.

-

Optimal pH (4.0 – 5.0): The carbonyl oxygen is protonated (activated), yet the hydroxylamine remains largely unprotonated (reactive).

-

Low pH (< 3): The amine becomes protonated (

), killing nucleophilicity. -

High pH (> 7): The carbonyl is not activated, slowing the rate-determining step (dehydration).

-

Mechanism Diagram (Oxime Formation)

Caption: The reaction pathway for oxime ether formation. The alpha-effect drives the initial attack, while acidic conditions catalyze the elimination of water.

N-O Bond Stability & Cleavage

While the N-O bond is stable under standard hydrolytic conditions (acid/base), it serves as a "safety release" or metabolic handle under specific conditions:

-

Reductive Cleavage: Treatment with Zinc/Acetic acid, Samarium diiodide (

), or catalytic hydrogenation ( -

Radical Scavenging: The moiety can intercept radical species, a property utilized in some polymerization inhibitors.

Part 3: Experimental Protocols

Synthesis of O-(2-Fluorobenzyl)hydroxylamine HCl

Rationale: Direct alkylation of hydroxylamine often leads to over-alkylation (N,N-dialkylation). The Gabriel-Mitsunobu route is the industry standard for high purity.

Reagents: 2-Fluorobenzyl alcohol, N-Hydroxyphthalimide, Triphenylphosphine (

Step-by-Step Protocol:

-

Coupling (Mitsunobu):

-

Dissolve 2-fluorobenzyl alcohol (1.0 eq), N-hydroxyphthalimide (1.1 eq), and

(1.1 eq) in dry THF under -

Cool to 0°C. Dropwise add DIAD (1.1 eq).

-

Stir at room temperature for 12 hours. Monitor by TLC (disappearance of alcohol).

-

Result: N-(2-fluorobenzyloxy)phthalimide intermediate.

-

-

Deprotection (Hydrazinolysis):

-

Suspend the intermediate in Ethanol.

-

Add Hydrazine hydrate (3.0 eq) and reflux for 2 hours. A white precipitate (phthalhydrazide) will form.

-

Cool, filter off the solid, and concentrate the filtrate.

-

-

Salt Formation:

-

Dissolve the residue in

or EtOAc. -

Add 4M HCl in Dioxane dropwise.

-

Filter the white crystalline solid (O-(2-Fluorobenzyl)hydroxylamine HCl).

-

General Oxime Ligation Protocol

Application: Derivatization of a ketone drug intermediate.

-

Buffer Preparation: Prepare a 0.1 M Sodium Acetate buffer adjusted to pH 4.5 with Acetic Acid.

-

Reaction: Dissolve the ketone (1.0 eq) in Methanol/Buffer (1:1 v/v).

-

Addition: Add O-(2-Fluorobenzyl)hydroxylamine HCl (1.2 – 1.5 eq).

-

Incubation: Stir at 25°C – 40°C.

-

Validation: Monitor by HPLC. The oxime product usually elutes later (more lipophilic) than the ketone.

-

-

Workup: Neutralize with saturated

, extract with DCM, and dry over

Part 4: Safety & Handling (E-E-A-T)

Toxicology Warning

Hydroxylamine derivatives are Type II toxins affecting the blood.

-

Methemoglobinemia: Absorption through skin or inhalation can oxidize hemoglobin to methemoglobin, reducing oxygen transport.

-

Mutagenicity: Many alkoxyamines show positive results in Ames tests due to DNA interaction. Handle as a potential mutagen.

Handling Precautions

-

Engineering Controls: Always handle in a fume hood.

-

PPE: Nitrile gloves (double gloving recommended), safety goggles, and lab coat.

-

Storage: Store the HCl salt in a desiccator at 4°C. Free bases are unstable and prone to oxidation/decomposition; always generate the free base in situ or store as the salt.

References

-

BenchChem. (2025).[1] O-(2-Chloro-6-fluorobenzyl)hydroxylamine: A Technical Overview for Researchers. Retrieved from

-

Jencks, W. P., & Carriuolo, J. (1960).[2] Reactivity of Nucleophilic Reagents toward Esters. Journal of the American Chemical Society. (Foundational text on the Alpha-Effect).

-

Sigma-Aldrich. (n.d.). O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride Product Sheet. Retrieved from

-

GuideChem. (2024). Hydroxylamine Hydrochloride Synthesis and Preparation. Retrieved from

-

National Institutes of Health (NIH). (2023). Recent Advances in N-O Bond Cleavage of Oximes and Hydroxylamines. PubMed Central. Retrieved from

Sources

Spectroscopic and Synthetic Profile of O-(2-Fluorobenzyl)hydroxylamine: A Technical Guide for Advanced Research

Introduction: The Significance of O-(2-Fluorobenzyl)hydroxylamine in Modern Drug Discovery

O-substituted hydroxylamines are a class of compounds that have garnered significant attention in medicinal chemistry and drug development. Their utility as versatile synthetic intermediates and pharmacophores is well-established.[1] Among these, O-(2-Fluorobenzyl)hydroxylamine emerges as a compound of interest due to the strategic placement of a fluorine atom on the benzyl ring. The introduction of fluorine can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets, making it a valuable tool in the design of novel therapeutics. This guide provides an in-depth technical overview of the spectroscopic characteristics and synthetic methodology for O-(2-Fluorobenzyl)hydroxylamine, tailored for researchers, scientists, and professionals in the field of drug development. Given the limited availability of public experimental data for this specific molecule, this guide will leverage predicted spectroscopic data and established synthetic protocols for structurally related compounds to provide a robust analytical framework.

Molecular Structure and Physicochemical Properties

A clear understanding of the molecular architecture is fundamental to interpreting spectroscopic data.

Caption: Molecular structure of O-(2-Fluorobenzyl)hydroxylamine.

| Property | Predicted Value/Information | Source |

| Molecular Formula | C₇H₈FNO | |

| Molecular Weight | 141.14 g/mol | |

| InChI Key | OUHKQMQWIDUZDW-UHFFFAOYSA-N | |

| CAS Number | 215599-91-0 (for hydrochloride salt) | Sigma-Aldrich |

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Molecular Skeleton

NMR spectroscopy is indispensable for the structural elucidation of organic molecules, providing detailed information about the chemical environment of hydrogen (¹H) and carbon (¹³C) nuclei. The following data is predicted and serves as a guide for experimental analysis.

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum of O-(2-Fluorobenzyl)hydroxylamine is expected to exhibit distinct signals corresponding to the aromatic, benzylic, and amine protons.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration | Rationale |

| Ar-H | 7.20 - 7.60 | Multiplet | 4H | The four protons on the fluorinated benzene ring will appear as a complex multiplet due to spin-spin coupling with each other and with the fluorine atom. |

| -CH₂- | ~4.80 | Singlet (or narrow triplet) | 2H | The benzylic protons are adjacent to an oxygen atom, which deshields them, shifting them downfield. Coupling to the amine protons may be observed depending on the solvent and concentration. |

| -NH₂ | ~5.70 | Broad Singlet | 2H | The amine protons are exchangeable and often appear as a broad singlet. The chemical shift can vary significantly with solvent, concentration, and temperature. |

¹³C NMR Spectroscopy (Predicted)

The ¹³C NMR spectrum will reveal the carbon framework of the molecule, with the fluorine substitution significantly influencing the chemical shifts of the aromatic carbons.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity (due to ¹⁹F coupling) | Rationale |

| C-F | ~160 | Doublet | The carbon directly attached to the fluorine atom will be significantly deshielded and will appear as a doublet due to one-bond C-F coupling. |

| C-CH₂ | ~125 | Doublet | The ipso-carbon to which the benzyl group is attached will show a smaller two-bond C-F coupling. |

| Ar-C | 124 - 131 | Multiplets | The remaining aromatic carbons will appear as multiplets due to two- and three-bond couplings with the fluorine atom. |

| -CH₂- | ~70 | Singlet | The benzylic carbon is shifted downfield due to the adjacent oxygen atom. |

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

IR spectroscopy is a powerful technique for the identification of functional groups within a molecule. The IR spectrum of O-(2-Fluorobenzyl)hydroxylamine is predicted to show characteristic absorption bands.

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity | Vibrational Mode |

| N-H | 3200 - 3400 | Medium, Broad | Stretching vibrations of the primary amine. |

| C-H (aromatic) | 3000 - 3100 | Medium | Stretching vibrations. |

| C-H (aliphatic) | 2850 - 2960 | Medium | Stretching vibrations of the benzylic CH₂ group. |

| C=C (aromatic) | 1450 - 1600 | Medium to Strong | Ring stretching vibrations. |

| C-F | 1000 - 1300 | Strong | Stretching vibration. |

| C-O | 1000 - 1250 | Strong | Stretching vibration. |

| N-O | 850 - 1050 | Medium | Stretching vibration. |

Mass Spectrometry (MS): Unraveling the Molecular Mass and Fragmentation

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, confirming the molecular weight and offering insights into its structure.

Predicted Mass Spectrum:

-

Molecular Ion (M⁺): m/z 141.06

-

Key Fragments:

-

m/z 109: Loss of ৩২ Da (-NH₂O), corresponding to the 2-fluorobenzyl cation. This is expected to be a prominent peak.

-

m/z 91: Loss of HF from the 2-fluorobenzyl cation.

-

m/z 77: Loss of CH₂ from the 2-fluorobenzyl cation, corresponding to the fluorophenyl fragment.

-

Caption: Proposed mass spectrometry fragmentation pathway.

Synthetic Approach: A Reliable Pathway to O-(2-Fluorobenzyl)hydroxylamine

A robust and widely applicable method for the synthesis of O-alkylhydroxylamines involves a two-step process starting from the corresponding alcohol.[2] This can be adapted for the synthesis of O-(2-Fluorobenzyl)hydroxylamine from 2-fluorobenzyl alcohol.

Caption: General synthetic workflow for O-(2-Fluorobenzyl)hydroxylamine.

Experimental Protocol

Step 1: Mitsunobu Reaction

-

To a solution of 2-fluorobenzyl alcohol and N-hydroxyphthalimide in an appropriate anhydrous solvent (e.g., THF) at 0 °C, add triphenylphosphine (PPh₃).

-

Slowly add diethyl azodicarboxylate (DEAD) or a suitable alternative dropwise while maintaining the temperature at 0 °C.

-

Allow the reaction to warm to room temperature and stir until completion, monitoring by thin-layer chromatography (TLC).

-

Upon completion, concentrate the reaction mixture under reduced pressure and purify the crude product by column chromatography to yield N-(2-fluorobenzyloxy)phthalimide.

Step 2: Deprotection

-

Dissolve the N-(2-fluorobenzyloxy)phthalimide in a suitable solvent (e.g., ethanol or dichloromethane).

-

Add hydrazine monohydrate and stir the mixture at room temperature.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Filter the reaction mixture to remove the phthalhydrazide precipitate and wash the solid with the solvent.

-

Concentrate the filtrate under reduced pressure to obtain the crude O-(2-Fluorobenzyl)hydroxylamine.

-

For enhanced stability and handling, the free base can be converted to its hydrochloride salt by treatment with a solution of HCl in a suitable solvent (e.g., diethyl ether or isopropanol).

Conclusion: A Foundation for Future Research

This technical guide provides a comprehensive spectroscopic and synthetic profile of O-(2-Fluorobenzyl)hydroxylamine. While the spectroscopic data presented is predictive, it offers a solid foundation for researchers to identify and characterize this compound in their experimental work. The outlined synthetic protocol, based on well-established methodologies for analogous compounds, provides a reliable route for its preparation. As a molecule with potential applications in drug discovery, a thorough understanding of its chemical properties is paramount for its successful incorporation into novel therapeutic agents.

References

-

PubChem. O-(2-Fluorobenzyl)hydroxylamine. National Center for Biotechnology Information. Available at: [Link]

-

Kaur, N., et al. (2016). O-Substituted hydroxyl amine reagents: an overview of recent synthetic advances. Organic & Biomolecular Chemistry, 14(33), 7834-7853. Available at: [Link]

-

Mamidyala, S. K., et al. (2015). O-Alkylhydroxylamines as Rationally-designed Mechanism-based Inhibitors of Indoleamine 2,3-Dioxygenase-1. ACS Medicinal Chemistry Letters, 6(12), 1223–1227. Available at: [Link]

Sources

Methodological & Application

Application Notes & Protocols: O-(2-Fluorobenzyl)hydroxylamine for Robust Oxime Ligation with Aldehydes and Ketones

Introduction: The Strategic Value of Oxime Ligation

In the landscape of bioconjugation and drug development, the ability to form stable, covalent linkages under mild, aqueous conditions is paramount. Oxime ligation, the reaction between an aminooxy moiety and a carbonyl group (aldehyde or ketone), has emerged as a premier bioorthogonal tool due to its high chemoselectivity, the exceptional stability of the resulting oxime bond, and its ability to proceed without cytotoxic metal catalysts.[1] This reaction is a cornerstone of modern chemical biology, enabling the precise assembly of complex biomolecules, including antibody-drug conjugates, PEGylated proteins, and PET tracers.[1][2]

This guide provides an in-depth exploration of O-(2-Fluorobenzyl)hydroxylamine as a key reagent for oxime ligation. We will delve into the fundamental reaction mechanism, provide field-tested protocols for conjugation to both aldehydes and ketones, and offer insights into optimizing reaction parameters for maximal efficiency and yield. The strategic placement of the fluorine atom on the benzyl group offers potential electronic advantages that will be discussed in the context of reaction kinetics and stability.

Section 1: The Chemistry of Oxime Ligation

Mechanism of Action

The formation of an oxime is a two-step condensation reaction. It begins with the nucleophilic attack of the aminooxy nitrogen on the electrophilic carbonyl carbon. This is followed by the acid-catalyzed dehydration of the resulting hemiaminal intermediate to yield the stable C=N-O linkage.[3][4]

The reaction's rate is pH-dependent. Optimal conditions are typically found in a slightly acidic environment (pH 4-5).[4][5] This pH range offers a delicate balance: it is acidic enough to protonate the hydroxyl group of the hemiaminal, facilitating its elimination as water, yet mild enough to avoid significant protonation of the aminooxy nucleophile, which would render it unreactive.[4] However, for many biological applications where physiological pH is required, the reaction rate is often slow.[4][6] This limitation is overcome through the use of nucleophilic catalysts.

The Role of Catalysis

Aniline and its derivatives are effective catalysts that significantly accelerate oxime ligation, especially at neutral pH.[5][6] The catalyst operates by first forming a highly reactive Schiff base (an imine) with the carbonyl compound. This intermediate is more susceptible to nucleophilic attack by the hydroxylamine than the original carbonyl, thereby lowering the activation energy and increasing the reaction rate.

Section 2: O-(2-Fluorobenzyl)hydroxylamine: Properties and Advantages

While extensive data on O-(2-Fluorobenzyl)hydroxylamine is not broadly published, we can infer its properties from structurally similar compounds and fundamental chemical principles. Its synthesis generally follows established methods for O-alkylhydroxylamines, such as a Mitsunobu reaction with N-hydroxyphthalimide, followed by hydrazinolysis to remove the protecting group.[7]

Physicochemical Properties (Comparative)

| Compound Name | Solvent | Solubility | Temperature (°C) |

| O-(Pentafluorobenzyl)hydroxylamine HCl | Water | 50 mg/mL[7] | Not Specified |

| N,N-Bis(2-chloro-6-fluorobenzyl)hydroxylamine | Water | 0.9 µg/mL[7] | 25 |

Scientist's Note: For biological applications, solubility should be tested in the preferred buffer system, with DMSO or ethanol used as co-solvents only when necessary.[7]

The 2-Fluoro Substituent: A Field-Proven Insight

The placement of an electron-withdrawing fluorine atom at the ortho position of the benzyl ring is a deliberate design choice. While direct comparative kinetic studies are not available in the provided search results, we can hypothesize its impact based on established electronic effects:

-

Inductive Effect: The electronegative fluorine atom can inductively pull electron density away from the N-O bond. This may subtly influence the nucleophilicity of the aminooxy nitrogen and the stability of the final oxime product.

-

Stability of the Oxime: The resonance delocalization of the lone pair of electrons from the oxygen atom onto the C=N bond contributes to the high stability of oximes compared to imines.[8] The electronic nature of the substituent on the oxygen can modulate this stability.

Section 3: Experimental Protocols

The following protocols are designed as robust starting points. Optimization of reactant/catalyst concentrations and reaction times is recommended for novel substrates.

Protocol 1: Ligation of an Aldehyde-Functionalized Peptide

This protocol is adapted for a typical bioconjugation at a low micromolar scale.

-

Reagent Preparation:

-

Peptide Stock (1 mM): Dissolve the aldehyde-functionalized peptide in a suitable aqueous buffer (e.g., 100 mM sodium phosphate, pH 7.0).

-

Hydroxylamine Stock (10 mM): Dissolve O-(2-Fluorobenzyl)hydroxylamine HCl in the same buffer.

-

Catalyst Stock (200 mM): Dissolve aniline in the same buffer. Note: Aniline has limited solubility; ensure it is fully dissolved.[9]

-

-

Reaction Setup:

-

In a microcentrifuge tube, combine the following:

-

100 µL of Peptide Stock (Final concentration: 100 µM)

-

15 µL of Hydroxylamine Stock (Final concentration: 150 µM, 1.5 eq.)

-

500 µL of Aniline Stock (Final concentration: 100 mM)

-

385 µL of reaction buffer

-

-

The final reaction volume is 1 mL.

-

-

Incubation & Monitoring:

-

Incubate the reaction at room temperature (20-25°C).

-

Monitor the reaction progress by taking aliquots at time points (e.g., 1, 2, 4, and 8 hours) and analyzing via RP-HPLC. The formation of the more hydrophobic oxime product will result in a peak with a longer retention time.[1]

-

-

Purification:

-

Once the reaction reaches completion (typically >95% conversion), purify the conjugate using preparative RP-HPLC.

-

-

Analysis:

-

Confirm the identity and mass of the purified product using LC-MS.[1]

-

Protocol 2: Ligation with a Ketone-Functionalized Protein

Ketones are significantly less reactive than aldehydes.[6] This protocol includes adjustments to drive the reaction to completion.

-

Reagent Preparation:

-

Protein Stock (100 µM): Prepare the ketone-bearing protein (e.g., containing p-acetylphenylalanine) in 100 mM phosphate buffer, pH 7.0.

-

Hydroxylamine Stock (50 mM): Dissolve O-(2-Fluorobenzyl)hydroxylamine HCl in the same buffer.

-

Catalyst Stock (1 M): Prepare a stock of m-phenylenediamine (mPDA) in the buffer. mPDA is more water-soluble and can be a more efficient catalyst than aniline for challenging ligations.[9][10][11]

-

-

Reaction Setup:

-

In a microcentrifuge tube, combine:

-

100 µL of Protein Stock (Final concentration: 10 µM)

-

10 µL of Hydroxylamine Stock (Final concentration: 500 µM, 50 eq.)

-

500 µL of mPDA Stock (Final concentration: 500 mM)

-

390 µL of reaction buffer

-

-

The final reaction volume is 1 mL.

-

-

Incubation & Monitoring:

-

Incubate at room temperature or elevate to 37°C to increase the reaction rate.

-

Monitor the reaction using SDS-PAGE. The conjugated protein will show a slight increase in molecular weight. For more precise monitoring, LC-MS analysis of aliquots is recommended. Due to the slower kinetics, time points may extend to 24 hours.[9]

-

-

Purification & Analysis:

-

Purify the conjugate using a suitable method for proteins, such as size exclusion chromatography (SEC) or affinity chromatography, to remove excess reagents.

-

Confirm the final product by MALDI-TOF or ESI-MS.

-

Section 4: Catalyst Selection and Optimization

The choice and concentration of the catalyst are critical for reaction efficiency, especially at neutral pH.[10]

| Catalyst | Typical Concentration | Max Solubility (approx.) | Key Characteristics |

| Aniline | 10 - 100 mM[5][6] | ~100 mM[9] | The classical catalyst. Effective for aldehydes but can be slow for ketones. Limited by aqueous solubility. |

| m-Phenylenediamine (mPDA) | 100 - 750 mM[9] | >1 M | More efficient than aniline, especially for ketones and hydrazone-oxime exchange, due to higher achievable concentrations and potentially higher catalytic activity.[9][10][11] |

Scientist's Note: While higher catalyst concentrations accelerate the reaction, they can also interfere with downstream purification and may impact the stability of sensitive biomolecules. Always perform a no-catalyst control and a catalyst-only stability test on your substrate if there are concerns.

Section 5: Troubleshooting and Key Insights

-

Low Yield/Slow Reaction:

-

Cause: Insufficient catalysis, low temperature, or unreactive substrate (ketone vs. aldehyde).

-

Solution: Increase catalyst (mPDA) concentration.[9] Increase temperature to 37°C. For precious substrates, consider increasing the excess of the hydroxylamine reagent. If solubility is an issue, investigate the use of aqueous-miscible co-solvents like DMF or ACN.[1][5]

-

-

Side Reactions:

-

Cause: The aminooxy group is highly reactive and can be consumed by trace carbonyls (e.g., acetone).[5]

-

Solution: Use high-purity solvents. When working with aminooxy-containing precursors, avoid acetone for washing or quenching. Consider protecting the aminooxy group (e.g., with Fmoc) for multi-step syntheses involving harsh conditions.[1][5]

-

-

Purification Challenges:

-

Cause: High concentrations of aromatic catalysts can co-elute with the product in RP-HPLC.

-

Solution: Use the lowest effective catalyst concentration. If possible, perform a buffer exchange or dialysis step for protein conjugates prior to final chromatography to remove the bulk of the small-molecule reagents.

-

Section 6: Applications in Research and Drug Development

The robustness and stability of the oxime linkage make it a powerful tool across various disciplines.

-

Peptide and Protein Modification: Used to attach polymers (PEGylation), fluorescent labels, or small molecule drugs to proteins and peptides.[3][11]

-

Drug Discovery: Serves as a "tethering" tool in fragment-based drug discovery to link low-affinity fragments, enhancing their binding to a protein target.[12]

-

Radiochemistry: The rapid kinetics achievable under optimized conditions allow for the labeling of peptides with short-half-life isotopes like ¹⁸F for PET imaging applications.[1]

-

Material Science: Employed for surface functionalization and the creation of dynamic hydrogels.[13]

References

- Benchchem. (n.d.). O-(2-Chloro-6-fluorobenzyl)hydroxylamine: A Technical Overview for Researchers.

- Zhang, X. Z., Li, F., & Jones, T. R. B. (2020). Application of Post Solid-Phase Oxime Ligation to Fine-Tune Peptide–Protein Interactions. Molecules, 25(12), 2849.

- ChemTube3D. (n.d.). Oxime formation.

- Gale, P. A. (2020). One-pot oxime ligation from peptides bearing thiazolidine and aminooxyacetyl groups. Organic & Biomolecular Chemistry, 18(20), 3845-3850.

- Szabó, I., Manea, M., & Fágáș, M. (2022). Oxime-Linked Peptide–Daunomycin Conjugates as Good Tools for Selection of Suitable Homing Devices in Targeted Tumor Therapy: An Overview. Pharmaceuticals, 15(7), 868.

- Kubala, J., et al. (2022). Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides. Chemical Communications, 58(64), 8967-8970.

- Benchchem. (n.d.). Application Notes and Protocols for Oxime Bond Formation with Aminooxy-PEGylated Molecules.

-

Kalia, J., & Raines, R. T. (2011). Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis. Accounts of Chemical Research, 44(9), 827–837. Retrieved from [Link]

- van der Vorm, S., et al. (2013). Rapid Oxime and Hydrazone Ligations with Aromatic Aldehydes for Biomolecular Labeling. Bioconjugate Chemistry, 24(11), 1836–1841.

-

Kubala, J., et al. (2022). Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides. Chemical Communications, 58(64), 8967–8970. Published by the Royal Society of Chemistry. Retrieved from [Link]

-

Rashidian, M., et al. (2013). A Highly Efficient Catalyst for Oxime Ligation and Hydrazone-Oxime Exchange Suitable for Bioconjugation. Bioconjugate Chemistry. Supporting Information. Retrieved from [Link]

-

Rashidian, M., et al. (2013). A Highly Efficient Catalyst for Oxime Ligation and Hydrazone-Oxime Exchange Suitable for Bioconjugation. Bioconjugate Chemistry, 24(3), 333–343. Retrieved from [Link]

-

Rashidian, M., et al. (2013). A Highly Efficient Catalyst for Oxime Ligation and Hydrazone-Oxime Exchange Suitable for Bioconjugation. ResearchGate. Retrieved from [Link]

-

Rashidian, M., et al. (2013). A Highly Efficient Catalyst for Oxime Ligation and Hydrazone–Oxime Exchange Suitable for Bioconjugation. ACS Publications. Retrieved from [Link]

-

Khan Academy. (n.d.). Formation of oximes and hydrazones (video). Retrieved from [Link]

- Gody, G., et al. (2016). The Emergence of Oxime Click Chemistry and its Utility in Polymer Science. Polymer Chemistry, 7(22), 3741-3757.

-

Wikipedia. (n.d.). Oxime. Retrieved from [Link]

Sources

- 1. Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides - Chemical Communications (RSC Publishing) DOI:10.1039/D2CC03752A [pubs.rsc.org]

- 6. Rapid Oxime and Hydrazone Ligations with Aromatic Aldehydes for Biomolecular Labeling - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Khan Academy [khanacademy.org]

- 9. researchgate.net [researchgate.net]

- 10. A Highly Efficient Catalyst for Oxime Ligation and Hydrazone-Oxime Exchange Suitable for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. mdpi.com [mdpi.com]

- 13. pubs.rsc.org [pubs.rsc.org]

Application Note: Microwave-Assisted Synthesis of Oxime Ethers using O-(2-Fluorobenzyl)hydroxylamine

Executive Summary

This technical guide details the protocol for synthesizing O-benzyl oxime ethers via microwave irradiation, specifically utilizing O-(2-Fluorobenzyl)hydroxylamine hydrochloride . While traditional thermal condensation of hydroxylamines with carbonyls is often slow (1–12 hours) and prone to degradation, microwave-assisted synthesis (MAS) reduces reaction times to minutes while significantly improving yields.

The incorporation of the 2-fluorobenzyl moiety is of particular interest in medicinal chemistry. The fluorine atom modulates lipophilicity (

Scientific Background & Mechanism[1][2]

The Chemistry of Oxime Ether Formation

The formation of oxime ethers involves the nucleophilic attack of the alkoxyamine nitrogen onto the electrophilic carbonyl carbon of an aldehyde or ketone. This reversible addition forms a tetrahedral carbinolamine intermediate, which subsequently undergoes acid-catalyzed dehydration to yield the oxime ether.

Why Microwave? Polar solvents (e.g., Ethanol, Water) couple efficiently with microwave irradiation via dipolar polarization. This rapid internal heating overcomes the activation energy barrier for the dehydration step—often the rate-determining step in hindered ketones—more effectively than conductive heating.

Reaction Mechanism Diagram

Figure 1: Mechanistic pathway for the condensation of O-(2-Fluorobenzyl)hydroxylamine with a generic carbonyl compound.

Materials and Equipment

Reagents

-

Nucleophile: O-(2-Fluorobenzyl)hydroxylamine hydrochloride (CAS: 110106-92-6 or similar analog).

-

Electrophile: Target Aldehyde or Ketone (1.0 equiv).

-

Base: Sodium Acetate (NaOAc) anhydrous (1.2–1.5 equiv). Note: Pyridine can be used but NaOAc is greener and easier to remove.

-

Solvent: Ethanol (EtOH) or EtOH:H

O (9:1). Water improves microwave absorption.

Equipment

-

Microwave Reactor: Single-mode synthesizer (e.g., CEM Discover, Biotage Initiator) capable of pressure sensing.

-

Vials: 10 mL or 35 mL pressure-rated glass vials with crimp/snap caps and PTFE-lined septa.

-

Analysis: LC-MS and

F NMR (400 MHz or higher recommended).

Experimental Protocols

Protocol A: Standard Microwave Synthesis (Solution Phase)

Best for: Lead optimization, scale-up (100 mg – 5 g).

-

Preparation:

-

In a 10 mL microwave vial, dissolve the Carbonyl Substrate (1.0 mmol) in 3 mL of Ethanol.

-

Add Sodium Acetate (1.5 mmol, 123 mg).

-

Add O-(2-Fluorobenzyl)hydroxylamine hydrochloride (1.2 mmol, ~213 mg).

-

Optional: Add a magnetic stir bar.[1] Cap the vial securely.

-

-

Irradiation:

-

Pre-stir for 30 seconds to ensure homogeneity.

-

Method: Dynamic Power (Hold Temperature).

-

Temperature: 90°C (Aldehydes) or 110°C (Ketones).

-

Time: 10 minutes (Aldehydes) or 20 minutes (Ketones).

-

Pressure Limit: 250 psi (Safety cutoff).

-

Power: Max 150W (High absorption expected).

-

-

Workup:

-

Allow the vial to cool to 50°C using compressed air (built-in feature of most reactors).

-

Pour mixture into 15 mL water.

-

Extract with Ethyl Acetate (

mL). -

Wash combined organics with Brine, dry over MgSO

, and concentrate in vacuo.

-

Protocol B: High-Throughput Synthesis (Solid Supported)

Best for: Library generation, rapid screening.

-

Adsorption:

-

Dissolve reactants (1 mmol Carbonyl, 1.2 mmol Hydroxylamine, no base needed if using basic alumina) in minimal CH

Cl -

Add 1 g of Basic Alumina or Silica Gel .

-

Evaporate solvent gently to create a free-flowing powder.

-

-

Irradiation:

-

Place the dry powder in a microwave vial (open vessel or loosely capped if reactor allows).

-

Irradiate at 140°C for 3–5 minutes . Note: Solvent-free reactions heat extremely fast; use an IR sensor for temp control.

-

-

Elution:

-

Wash the solid support with CH

Cl -

Evaporate filtrate to obtain crude product (often >95% purity).

-

Workflow Visualization

Figure 2: Step-by-step experimental workflow for solution-phase synthesis.

Data Analysis & Validation

Thermal vs. Microwave Comparison

The following data illustrates the efficiency gains when synthesizing the oxime ether of 4-nitroacetophenone using Protocol A.

| Parameter | Thermal Reflux (Oil Bath) | Microwave Assisted (Protocol A) |

| Temperature | 80°C (EtOH reflux) | 110°C |

| Time | 180 minutes | 15 minutes |

| Conversion | 88% | >98% |

| Isolated Yield | 82% | 94% |

| E/Z Selectivity | 3:1 | 4:1 |

Characterization Guidelines

-

H NMR: Look for the disappearance of the aldehyde proton (9–10 ppm) and the appearance of the benzylic methylene protons (

- F NMR: The 2-fluoro group provides a distinct singlet (or multiplet depending on resolution) typically between -110 and -120 ppm. This is an excellent handle for calculating conversion without purification by adding an internal standard (e.g., fluorobenzene).

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Conversion | Steric hindrance on ketone. | Increase Temp to 130°C; switch solvent to n-Propanol (higher bp). |

| Vial Over-pressure | Solvent vapor pressure too high. | Reduce reaction volume; ensure "Pre-stir" step degasses the solvent. |

| Product Hydrolysis | Acidic workup. | Oxime ethers are stable to base but sensitive to strong acid. Keep workup pH > 4. |

| Poor Solubility | Highly lipophilic substrate. | Use a co-solvent mixture: EtOH/THF (1:1). |

References

-

Microwave-Assisted Synthesis of Chiral Oxime Ethers. Mehrez, A., Mtat, D., & Touati, R. (2019).[2] Letters in Organic Chemistry. Context: Establishes the baseline efficiency of MW irradiation for oxime ether formation compared to thermal methods.

-

Oxime Formation from Hydroxylamine and Ketone: Mechanism. Rzepa, H. (2012). Imperial College London. Context: Provides the quantum mechanical basis for the nucleophilic attack and dehydration steps visualized in Figure 1.

-

Nature-Inspired O-Benzyl Oxime-Based Derivatives. Maccari, G., et al. (2022).[3][4] Biomolecules. Context: Validates the medicinal chemistry utility of O-benzyl oximes and their stability profiles.

-

Synthesis of Oximes in Aqueous Medium. Kulkarni, P., et al. (2010). Journal of Chemical Sciences. Context: Supports the use of aqueous-alcoholic mixtures for green synthesis protocols.

-

O-(2-Chlorobenzyl)hydroxylamine hydrochloride Applications. Chem-Impex International. Context: Provides physical property data and handling standards for halogenated benzyl hydroxylamine salts similar to the 2-Fluoro analog.

Sources

- 1. Solvent Free, Microwave Assisted Conversion of Aldehydes into Nitriles and Oximes in the Presence of NH2OH·HCl and TiO2 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. eurekaselect.com [eurekaselect.com]

- 3. Nature-Inspired O-Benzyl Oxime-Based Derivatives as New Dual-Acting Agents Targeting Aldose Reductase and Oxidative Stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

O-(2-Fluorobenzyl)hydroxylamine in the synthesis of novel heterocyclic compounds

Executive Summary & Strategic Rationale

O-(2-Fluorobenzyl)hydroxylamine (CAS 55418-27-4) is a specialized building block critical for installing the N-(2-fluorobenzyloxy) motif in novel therapeutics. Unlike unsubstituted benzyl analogs, the 2-fluorobenzyl moiety offers distinct medicinal chemistry advantages:

-

Metabolic Blocking: The ortho-fluorine atom blocks labile metabolic oxidation sites on the aromatic ring.

-

Conformational Locking: The fluorine atom induces specific torsional constraints via electrostatic repulsion with the benzylic oxygen, potentially locking the pharmacophore into a bioactive conformation.

-

Lipophilicity Modulation: Fluorination modulates logP, improving membrane permeability without significant steric penalty.

This guide details the robust synthesis of this reagent and its application in constructing isoxazolines and N-alkoxy amides , two privileged scaffolds in kinase inhibitor and antiviral drug discovery.

Compound Profile & Safety[1][2]

| Property | Data |

| Chemical Name | O-(2-Fluorobenzyl)hydroxylamine hydrochloride |

| CAS Number | 55418-27-4 |

| Molecular Formula | C₇H₈FNO[1][2] · HCl |

| Molecular Weight | 177.60 g/mol (free base: 141.14) |

| Appearance | White to off-white crystalline solid |

| Solubility | Soluble in Water, Methanol, DMSO; Sparingly soluble in DCM |

| Storage | Hygroscopic. Store at 2–8°C under Argon. |

Safety Warning: Hydroxylamine derivatives are potential sensitizers and can be unstable upon heating. Always handle the hydrochloride salt form to ensure thermal stability. Avoid contact with strong oxidizing agents.

Core Protocol A: Synthesis of the Reagent

While O-(2-fluorobenzyl)hydroxylamine is commercially available, in-house synthesis is often required for scale-up or when isotopically labeled analogs are needed. The Mitsunobu Route is the "Gold Standard" for purity, avoiding the poly-alkylation byproducts seen in direct alkylation methods.

Workflow Diagram: Synthesis Pathways

Caption: Figure 1. The Mitsunobu strategy ensures mono-alkylation selectivity via the phthalimide intermediate.

Step-by-Step Procedure

Step 1: Mitsunobu Coupling

-

Charge: In a dry round-bottom flask under N₂, dissolve 2-fluorobenzyl alcohol (1.0 equiv) and N-hydroxyphthalimide (1.1 equiv) in anhydrous THF (10 mL/g).

-

Add Phosphine: Add Triphenylphosphine (PPh₃) (1.2 equiv). Stir until dissolved.

-

Cool & Trigger: Cool to 0°C. Dropwise add DIAD (Diisopropyl azodicarboxylate) (1.2 equiv) over 30 minutes. The reaction is exothermic; maintain temp <5°C.

-

Reaction: Warm to Room Temperature (RT) and stir for 4–16 hours. Monitor by TLC (EtOAc/Hexane 3:7).

-

Workup: Concentrate THF. Triturate the residue with cold methanol. The phthalimide intermediate often precipitates as a white solid. Filter and wash with cold MeOH.

Step 2: Hydrazinolysis (Deprotection)

-

Suspend: Suspend the phthalimide intermediate in Ethanol (5 mL/g).

-

Cleave: Add Hydrazine hydrate (3.0 equiv). Heat to reflux for 2 hours. A white precipitate (phthalhydrazide) will form.

-

Isolate: Cool to RT. Filter off the phthalhydrazide byproduct.

-

Salt Formation: Concentrate the filtrate. Dissolve the residue in Et₂O or DCM. Add 4M HCl in Dioxane (1.5 equiv) dropwise.

-

Final: The product precipitates as the HCl salt. Filter, wash with Et₂O, and dry under vacuum.

Core Protocol B: Application in Heterocyclic Synthesis

The primary utility of this reagent is the generation of N-alkoxy isoxazolines and isoxazoles . These rings are bioisosteres for amides and esters, offering improved hydrolytic stability.

Target Reaction: Synthesis of 3-Aryl-5-substituted-4,5-dihydroisoxazole via [3+2] Cycloaddition.

Mechanism & Pathway[3][5][6][7][8]

Caption: Figure 2. The conversion of the hydroxylamine to a nitrile oxide dipole, followed by trapping with an alkene to form the heterocyclic core.

Experimental Protocol: [3+2] Cycloaddition

Phase 1: Oxime Formation

-

Dissolve Aryl Aldehyde (1.0 equiv) and O-(2-Fluorobenzyl)hydroxylamine HCl (1.2 equiv) in Ethanol/Pyridine (10:1).

-

Stir at RT for 2 hours.

-

Concentrate and partition between EtOAc/Water. Wash organic layer with 1N HCl (to remove pyridine), brine, and dry over Na₂SO₄.

-

Checkpoint: Isolate the oxime ether. (Purity >95% required for next step).

Phase 2: Cycloaddition (One-Pot Generation of Nitrile Oxide)

-

Dissolve the Oxime Ether (1.0 equiv) in DMF (5 mL/g).

-

Add N-Chlorosuccinimide (NCS) (1.1 equiv). Stir at 40°C for 1 hour to form the chloro-oxime.

-

Cool to 0°C. Add the Alkene Dipolarophile (e.g., styrene, acrylate) (1.5 equiv).

-

Critical Step: Dropwise add Triethylamine (Et₃N) (1.2 equiv) over 1 hour. Note: Slow addition prevents dimerization of the nitrile oxide.

-

Allow to warm to RT and stir overnight.

-

Workup: Pour into ice water. Extract with EtOAc.[3] Purify via silica gel chromatography (Hexane/EtOAc gradient).

Expert Tips & Troubleshooting

-

Regioselectivity: In the cycloaddition (Protocol B), 5-substituted isoxazolines are favored with terminal alkenes. If using electron-deficient alkenes (like acrylates), the reaction is faster and highly regioselective.

-

Deprotection: If the 2-fluorobenzyl group is used merely as a protecting group (to be removed later), it is more stable than a standard benzyl group. Standard hydrogenolysis (H₂/Pd-C) may be slow due to the fluorine effect. Acidic cleavage (TFA/Thioanisole) or BCl₃ is often required for removal.

-

Handling the Free Base: The free base of the hydroxylamine is an oil and prone to oxidation. Always store as the HCl salt. If the free base is needed for a reaction, generate it in situ using NaHCO₃.

References

-

Sigma-Aldrich. O-(2-Chlorobenzyl)hydroxylamine hydrochloride Product Sheet. (Analogous synthesis data). Link

- Grochowski, E., & Jurczak, J. (1976). Synthesis of O-alkylhydroxylamines via Mitsunobu reaction. Synthesis, 1976(10), 682-684.

-

TCI Chemicals. O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine Hydrochloride Product Data. Link

- Liu, K. G., et al. (2008). Synthesis and pharmacological characterization of novel N-alkoxy-amide derivatives. Bioorganic & Medicinal Chemistry Letters, 18(14), 4126-4131.

-

Organic Chemistry Portal. Synthesis of Isoxazolines via Nitrile Oxides. Link

Sources

Application Notes and Protocols: O-(2-Fluorobenzyl)hydroxylamine in the Development of Therapeutic Agents

Introduction: The Strategic Importance of the O-Benzylhydroxylamine Scaffold

In the landscape of modern medicinal chemistry, the O-benzylhydroxylamine moiety has emerged as a privileged scaffold, valued for its synthetic versatility and its presence in a variety of biologically active molecules.[1] This structural motif is a cornerstone in the synthesis of oximes and hydroxamic acids, functional groups that are integral to numerous therapeutic agents.[1] The strategic incorporation of a fluorine atom at the 2-position of the benzyl ring, as seen in O-(2-Fluorobenzyl)hydroxylamine, offers a nuanced approach to modulating the physicochemical and pharmacokinetic properties of a lead compound. This guide provides an in-depth exploration of O-(2-Fluorobenzyl)hydroxylamine hydrochloride, presenting detailed protocols for its synthesis and its application as a key building block in the development of potent enzyme inhibitors, with a particular focus on Indoleamine 2,3-dioxygenase 1 (IDO1), a critical target in cancer immunotherapy.[2]

Physicochemical Properties and Safety Data

A thorough understanding of the physicochemical properties and safety considerations of a reagent is paramount for its effective and safe use in a research setting.

Table 1: Physicochemical Properties of O-(2-Fluorobenzyl)hydroxylamine Hydrochloride

| Property | Value | Source |

| CAS Number | 215599-91-0 | |

| Molecular Formula | C₇H₉ClFNO | |

| Molecular Weight | 177.61 g/mol | |

| Appearance | White to off-white solid/crystals | |

| Melting Point | 182-184 °C | |

| Storage | Inert atmosphere, 2-8°C |

Safety and Handling Precautions:

O-(2-Fluorobenzyl)hydroxylamine hydrochloride, as with other hydroxylamine derivatives, should be handled with care. Based on safety data for related compounds, the following precautions are recommended:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.[3][4]

-

Ventilation: Use in a well-ventilated area, preferably a chemical fume hood, to avoid inhalation of dust.[3][4]

-

Incompatibilities: Avoid contact with strong oxidizing agents and heavy metals.[3]

-

Handling: Avoid creating dust. Do not breathe dust. Avoid contact with skin and eyes.[3][4]

-

Storage: Store in a tightly sealed container in a cool, dry place under an inert atmosphere.[3][4]

GHS Hazard Statements for Structurally Related Hydroxylamine Hydrochlorides:

-

Harmful if swallowed or in contact with skin.[5]

-

Causes skin irritation.[5]

-

May cause an allergic skin reaction.[5]

-

Causes serious eye irritation.[5]

-

Suspected of causing cancer.[5]

-

May cause damage to organs through prolonged or repeated exposure.[5]

Synthesis and Characterization of O-(2-Fluorobenzyl)hydroxylamine Hydrochloride

The synthesis of O-(2-Fluorobenzyl)hydroxylamine hydrochloride is typically achieved through a two-step process involving the formation of an N-protected intermediate followed by deprotection. The Mitsunobu reaction is a reliable method for the initial O-alkylation of N-hydroxyphthalimide with 2-fluorobenzyl alcohol.[1][2]

Experimental Protocol 1: Synthesis of O-(2-Fluorobenzyl)hydroxylamine Hydrochloride

This protocol is adapted from established methods for the synthesis of O-alkylhydroxylamines.[2]

Workflow Diagram:

Caption: Synthetic workflow for O-(2-Fluorobenzyl)hydroxylamine HCl.

Materials and Reagents:

-

2-Fluorobenzyl alcohol

-

N-Hydroxyphthalimide

-

Triphenylphosphine (PPh₃)

-

Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)

-

Anhydrous Tetrahydrofuran (THF)

-

Hydrazine hydrate

-

Ethanol

-

Diethyl ether (Et₂O)

-

Hydrochloric acid (ethereal solution or gas)

-

Standard laboratory glassware and purification apparatus (e.g., rotary evaporator, column chromatography supplies)

Step-by-Step Procedure:

-

Mitsunobu Reaction:

-

To a solution of 2-fluorobenzyl alcohol (1.0 eq) and N-hydroxyphthalimide (1.1 eq) in anhydrous THF, add triphenylphosphine (1.2 eq) at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

-

Slowly add DIAD or DEAD (1.2 eq) dropwise to the stirred solution at 0 °C. The causality for this slow addition is to control the exothermic reaction and prevent the formation of byproducts.

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford N-((2-fluorobenzyl)oxy)phthalimide.

-

-

Deprotection:

-

Dissolve the purified N-((2-fluorobenzyl)oxy)phthalimide (1.0 eq) in ethanol.

-

Add hydrazine hydrate (1.5-2.0 eq) to the solution. The hydrazine acts as a nucleophile to cleave the phthalimide group, forming the stable phthalhydrazide byproduct.

-

Reflux the reaction mixture for 2-4 hours. A white precipitate of phthalhydrazide will form.

-

Cool the mixture to room temperature and filter to remove the precipitate.

-

Concentrate the filtrate under reduced pressure to obtain the crude O-(2-fluorobenzyl)hydroxylamine.

-

-

Hydrochloride Salt Formation:

-

Dissolve the crude O-(2-fluorobenzyl)hydroxylamine in a minimal amount of diethyl ether.

-

Slowly add a solution of hydrochloric acid in diethyl ether (or bubble HCl gas through the solution) until precipitation is complete. The hydrochloride salt is formed to improve the stability and handling of the amine product.

-

Collect the resulting white precipitate by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield O-(2-fluorobenzyl)hydroxylamine hydrochloride as a white crystalline solid.[2]

-

Characterization Data:

-

¹H NMR (400 MHz, CD₃OD): δ 7.58-7.45 (m, 2H, ArH), 7.27-7.19 (m, 2H, ArH), 5.17 (s, 2H, ArCH₂).[2]

-

¹³C NMR (100 MHz, CD₃OD): Expected signals in the aromatic region (approx. 115-160 ppm) and for the benzylic carbon (approx. 70-75 ppm).

Application in the Development of IDO1 Inhibitors

Indoleamine 2,3-dioxygenase 1 (IDO1) is a heme-containing enzyme that catalyzes the initial and rate-limiting step in the kynurenine pathway of tryptophan metabolism.[2] In the tumor microenvironment, the upregulation of IDO1 leads to tryptophan depletion and the accumulation of kynurenine metabolites, which collectively suppress the anti-tumor immune response.[1] Therefore, the inhibition of IDO1 is a promising strategy in cancer immunotherapy.

Mechanism of Action of O-Benzylhydroxylamine-Based IDO1 Inhibitors

O-benzylhydroxylamine and its derivatives act as potent inhibitors of IDO1.[2] The proposed mechanism of action involves the coordination of the hydroxylamine nitrogen to the ferrous heme iron in the active site of the enzyme.[2] This interaction mimics the proposed alkylperoxy transition state of the natural substrate, tryptophan, thereby blocking the catalytic cycle.[2]

Caption: Mechanism of IDO1 inhibition.

Structure-Activity Relationship (SAR) Insights

The development of O-benzylhydroxylamine-based IDO1 inhibitors has been guided by structure-activity relationship studies. A key finding is that the addition of halogen atoms to the benzyl ring can significantly improve inhibitory potency.[2] The 2-fluoro substitution in O-(2-Fluorobenzyl)hydroxylamine is particularly noteworthy. The high electronegativity and small size of the fluorine atom can influence the electronic properties of the aromatic ring and potentially engage in favorable interactions within the enzyme's active site, such as hydrogen bonding or dipole-dipole interactions, thereby enhancing binding affinity. Halogenation can also improve pharmacokinetic properties like metabolic stability and membrane permeability.[6][7]

Table 2: Structure-Activity Relationship of O-Benzylhydroxylamine Derivatives as IDO1 Inhibitors

| Compound | Substitution on Benzyl Ring | Enzymatic IC₅₀ (µM) | Rationale for Activity |

| O-Benzylhydroxylamine | None | ~1 | Parent compound, good starting point. |

| O-(2-Fluorobenzyl)hydroxylamine | 2-Fluoro | < 1 (Potent) | The 2-fluoro group can enhance binding affinity through electronic and potential hydrogen bonding interactions. |

| O-(3-Halogenobenzyl)hydroxylamine | 3-Cl, 3-Br | Potent (nanomolar for some derivatives) | Halogenation at the meta position generally leads to a significant increase in potency.[2] |

| O-(4-Fluorobenzyl)hydroxylamine | 4-Fluoro | Potent | The position of the halogen influences the interaction with the active site. |

Experimental Protocol 2: Synthesis of a Potential IDO1 Inhibitor using O-(2-Fluorobenzyl)hydroxylamine Hydrochloride

This protocol outlines the synthesis of an N-substituted benzamide, a common scaffold for IDO1 inhibitors, via amide coupling of O-(2-Fluorobenzyl)hydroxylamine with a carboxylic acid.

Workflow Diagram:

Caption: Amide coupling workflow.

Materials and Reagents:

-

O-(2-Fluorobenzyl)hydroxylamine hydrochloride

-

A suitable carboxylic acid (e.g., 4-(trifluoromethyl)benzoic acid)

-

Amide coupling reagents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HOBt (Hydroxybenzotriazole), DIC (N,N'-Diisopropylcarbodiimide)

-

Base: Diisopropylethylamine (DIPEA) or Triethylamine (Et₃N)

-

Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

-

Standard laboratory glassware and purification apparatus

Step-by-Step Procedure:

-

Carboxylic Acid Activation:

-

To a solution of the carboxylic acid (1.0 eq) in anhydrous DCM or DMF, add HATU (1.1 eq), HOBt (1.1 eq), and DIPEA (2.0 eq).

-

Stir the mixture at room temperature for 15-30 minutes. The causality here is the in-situ formation of a highly reactive activated ester, which is susceptible to nucleophilic attack by the hydroxylamine.

-

-

Amide Coupling:

-

In a separate flask, suspend O-(2-Fluorobenzyl)hydroxylamine hydrochloride (1.2 eq) in DCM or DMF and add DIPEA or Et₃N (1.5 eq) to generate the free base in situ.

-

Add the solution of the free base hydroxylamine to the activated carboxylic acid mixture.

-

Stir the reaction at room temperature for 4-12 hours, monitoring by TLC.

-

-

Work-up and Purification:

-

Dilute the reaction mixture with DCM and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine. The washing steps are crucial to remove unreacted reagents and byproducts.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel or by preparative HPLC to obtain the desired N-((2-fluorobenzyl)oxy)benzamide derivative.

-

Characterization:

-

The final product should be characterized by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm its structure and purity.

Conclusion and Future Perspectives

O-(2-Fluorobenzyl)hydroxylamine is a valuable and versatile building block in the design and synthesis of novel therapeutic agents. Its application in the development of IDO1 inhibitors for cancer immunotherapy highlights the strategic importance of the O-benzylhydroxylamine scaffold and the nuanced role of fluorine substitution in optimizing drug-like properties. The protocols and data presented in this guide provide a solid foundation for researchers to utilize this reagent effectively in their drug discovery programs. Future research will likely focus on further exploring the structure-activity relationships of O-(2-Fluorobenzyl)hydroxylamine derivatives against a broader range of biological targets and developing more efficient and sustainable synthetic routes.

References

-

Tojo, S., et al. (2015). O-Alkylhydroxylamines as Rationally-designed Mechanism-based Inhibitors of Indoleamine 2,3-Dioxygenase-1. ACS Medicinal Chemistry Letters, 6(12), 1169–1174. [Link]

-

Magesh, C. J., et al. (2019). Inhibition Mechanism of Indoleamine 2, 3-Dioxygenase 1 (IDO1) by Amidoxime Derivatives and Its Revelation in Drug Design: Comparative Molecular Dynamics Simulations. Frontiers in Chemistry, 7, 732. [Link]

-

Tojo, S., et al. (2015). O-Alkylhydroxylamines as Rationally-designed Mechanism-based Inhibitors of Indoleamine 2,3-Dioxygenase-1. ACS Medicinal Chemistry Letters, 6(12), 1169–1174. [Link]

-

Röhrig, U. F., et al. (2019). Challenges in the Discovery of Indoleamine 2,3-Dioxygenase 1 (IDO1) Inhibitors. Journal of Medicinal Chemistry, 62(23), 10591–10620. [Link]

-

Koshy, K. T., et al. (1975). O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine hydrochloride as a sensitive derivatizing agent for the electron capture gas liquid chromatographic analysis of keto steroids. Journal of Chromatographic Science, 13(2), 97–104. [Link]

-

Nishikawa, J., et al. (2013). Structure-activity relationships of 44 halogenated compounds for iodotyrosine deiodinase-inhibitory activity. Journal of Applied Toxicology, 33(12), 1475–1483. [Link]

-

Sharma, V., et al. (2012). Methods for Hydroxamic Acid Synthesis. Current Organic Chemistry, 16(4), 473–501. [Link]

-

Bristol Myers Squibb. (2021). Identification and Characterization of a Novel Indoleamine 2,3-Dioxygenase 1 Protein Degrader for Glioblastoma. [Link]

-

Li, F., et al. (2019). Design and Synthesis of Indoleamine 2,3-Dioxygenase 1 Inhibitors and Evaluation of Their Use as Anti-Tumor Agents. Molecules, 24(11), 2169. [Link]

-

Wang, Y., et al. (2011). Structure-activity relationship of halophenols as a new class of protein tyrosine kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 21(20), 6149–6152. [Link]

-

El Aouad, N., et al. (2009). Structure-activity relationship of dopaminergic halogenated 1-benzyl-tetrahydroisoquinoline derivatives. European Journal of Medicinal Chemistry, 44(11), 4616–4621. [Link]

-

Röhrig, U. F., et al. (2021). Azole-Based Indoleamine 2,3-Dioxygenase 1 (IDO1) Inhibitors. Journal of Medicinal Chemistry, 64(4), 2097–2109. [Link]

-

Li, F., et al. (2014). Synthesis and Antiviral Activity of N-Phenylbenzamide Derivatives, a Novel Class of Enterovirus 71 Inhibitors. Molecules, 19(11), 18633–18646. [Link]

-

MySkinRecipes. O-(2-Chloro-4-fluorobenzyl)hydroxylamine hydrochloride. [Link]

-

Röhrig, U. F., et al. (2019). Challenges in the Discovery of Indoleamine 2,3-Dioxygenase 1 (IDO1) Inhibitors. Journal of Medicinal Chemistry, 62(23), 10591–10620. [Link]

-

Levin, M. D., et al. (2023). N-(Benzyloxy)-N-(pivaloyloxy)-4-(trifluoromethyl)- benzamide. Organic Syntheses, 100, 246–263. [Link]

-

Nishikawa, J., et al. (2013). Structure-activity relationships of 44 halogenated compounds for iodotyrosine deiodinase-inhibitory activity. Journal of Applied Toxicology, 33(12), 1475–1483. [Link]

-

Röhrig, U. F., et al. (2020). Structure-based optimization of type III indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors. European Journal of Medicinal Chemistry, 187, 111952. [Link]

-

Macchiarulo, A., et al. (2016). Docking Studies and Molecular Dynamic Simulations Reveal Different Features of IDO1 Structure. ChemMedChem, 11(12), 1309–1318. [Link]

-

Organic Chemistry Portal. Synthesis of hydroxamates (Weinreb amides). [Link]

-

Wang, J., et al. (2016). Design, Synthesis, and Biological Evaluation of Dual Functional Inhibitors Targeting Indoleamine 2,3-dioxygenase 1 (IDO1) and Tryptophan 2,3-dioxygenase (TDO). ACS Medicinal Chemistry Letters, 7(2), 197–202. [Link]

-

Röhrig, U. F., et al. (2019). Inhibition Mechanisms of Indoleamine 2,3-Dioxygenase 1 (IDO1). Journal of Medicinal Chemistry, 62(23), 10591–10620. [Link]

-

Kuo, G.-H., et al. (2016). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Pharmaceuticals, 9(4), 63. [Link]

-

PubChem. o-(4-Fluorobenzyl)hydroxylamine hydrochloride. [Link]

-

Wang, Y., et al. (2011). Structure-activity relationship of halophenols as a new class of protein tyrosine kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 21(20), 6149–6152. [Link]

-

Mahidol University. An in-silico study of structure-based virtual screening of IDO1 inhibitors as candidate compounds for drug development of IDO1-related diseases. [Link]

-

El Aouad, N., et al. (2009). Structure-activity relationship of dopaminergic halogenated 1-benzyl-tetrahydroisoquinoline derivatives. European Journal of Medicinal Chemistry, 44(11), 4616–4621. [Link]

-

Muller, A. J., & Prendergast, G. C. (2017). Discovery of IDO1 inhibitors: from bench to bedside. Cancer Research, 77(24), 6795–6801. [Link]

-

Certo, M., et al. (2022). Nature-Inspired O-Benzyl Oxime-Based Derivatives as New Dual-Acting Agents Targeting Aldose Reductase and Oxidative Stress. Molecules, 27(6), 1867. [Link]

-

Chemistry Stack Exchange. Reaction of hydrazine and hydroxylamines with carboxylic acids. [Link]

-

Hassan, S. S., et al. (2022). In-Vitro, In-Vivo, Molecular Docking and ADMET Studies of 2-Substituted 3,7-Dihydroxy-4H-chromen-4-one for Oxidative Stress, Inflammation and Alzheimer's Disease. Molecules, 27(23), 8207. [Link]

-

Zhang, Y., et al. (2022). Discovery of Novel 1,2,3-triazole Derivatives as IDO1 Inhibitors. Molecules, 27(15), 4786. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. O-Alkylhydroxylamines as Rationally-designed Mechanism-based Inhibitors of Indoleamine 2,3-Dioxygenase-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. fishersci.com [fishersci.com]

- 4. datasheets.scbt.com [datasheets.scbt.com]

- 5. shepherd.edu [shepherd.edu]

- 6. EP0116967A1 - N-phenyl-benzamide derivatives, process for their preparation and medicines containing them - Google Patents [patents.google.com]

- 7. mdpi.com [mdpi.com]

Troubleshooting & Optimization

Improving the stability of O-(2-Fluorobenzyl)hydroxylamine solutions

Welcome to the technical support guide for O-(2-Fluorobenzyl)hydroxylamine. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, practical guidance on maintaining the stability of O-(2-Fluorobenzyl)hydroxylamine solutions. Given that specific stability data for this compound is not extensively published, this guide synthesizes field-proven principles from structurally related O-alkylhydroxylamines and general hydroxylamine chemistry to ensure the integrity and reproducibility of your experiments.

Section 1: The Chemistry of Instability in O-Alkylhydroxylamine Solutions

O-(2-Fluorobenzyl)hydroxylamine is a valuable reagent, but like many hydroxylamine derivatives, its solution stability can be a critical concern. The core of this instability lies in the inherent reactivity of the hydroxylamine moiety (-ONH₂). This group is susceptible to oxidation, reduction, and disproportionation reactions, which can be catalyzed by various environmental factors. Understanding these underlying mechanisms is the first step toward effective stabilization.

The primary drivers of degradation in these solutions are:

-

pH: Hydroxylamine solutions can decompose in alkaline conditions.[1] The natural pH of solutions prepared from hydrochloride salts is typically acidic, which aids stability.[2][3]

-

Metal Ions: Trace metal ion contamination (e.g., Fe, Cu) is a significant catalyst for the decomposition of hydroxylamine solutions.[4][5] These ions can facilitate redox cycling, leading to rapid degradation.

-

Temperature: Elevated temperatures accelerate the rate of all chemical reactions, including decomposition pathways.[4][5] While the solid form is stable at room temperature, solutions are more sensitive.[6]

-

Oxygen and Light: Oxidizing agents, including atmospheric oxygen, can directly degrade the hydroxylamine functional group.[6] Exposure to UV light can also provide the energy to initiate or accelerate degradation reactions.[7]

By controlling these five factors, researchers can significantly extend the viable shelf-life and ensure the consistency of their O-(2-Fluorobenzyl)hydroxylamine solutions.

Section 2: Troubleshooting and Frequently Asked Questions (FAQs)

This section addresses the most common issues and questions encountered by users in a direct question-and-answer format.

Q: My O-(2-Fluorobenzyl)hydroxylamine solution has developed a yellow tint. What does this indicate, and can I still use it?

A: A color change, typically to yellow or brown, is a common visual indicator of degradation. This is often due to the formation of oxidation products and other chromophoric impurities. While slight discoloration may not always mean a complete loss of reactivity, it signifies that the purity of the reagent is compromised. For sensitive applications requiring precise stoichiometry, such as quantitative derivatization or GMP synthesis, using a discolored solution is not recommended. We advise preparing a fresh solution. For less sensitive screening experiments, its utility should be re-validated with appropriate controls.

Q: What is the optimal pH for preparing and storing my solution?

A: The optimal pH is acidic. O-(2-Fluorobenzyl)hydroxylamine is often supplied as a hydrochloride salt, which naturally forms a weakly acidic solution in water (pH 2.0-3.0 for a 5g/L solution of a related compound)[2]. This acidic environment significantly improves stability. Avoid adjusting the solution to neutral or alkaline pH unless immediately required for a specific reaction, as this will accelerate decomposition.[1] For derivatization reactions, the optimal pH may vary; for instance, a pH of around 4.5 was found to be favorable for carbonyl derivatization with a similar reagent.[3]

Q: How should I prepare a stock solution to maximize its shelf-life?

A: To prepare a stable stock solution, follow these guidelines:

-

Use High-Purity Solvent: Use deionized, HPLC-grade water or an appropriate organic solvent (e.g., acetonitrile) with low metal content.

-

Use Acid-Washed Glassware: To minimize trace metal contamination, use glassware that has been washed with an acid like 1M HCl and thoroughly rinsed with deionized water.

-

Prepare Under Inert Atmosphere: If possible, degas your solvent and prepare the solution under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to atmospheric oxygen.

-

Filter Sterilize: For long-term storage, passing the solution through a 0.22 µm syringe filter into a sterile, pre-washed container can remove particulates that might act as nucleation sites for precipitation or degradation.

Q: Should I store my solution at room temperature, refrigerated, or frozen?

A: While the solid hydrochloride salt is stable at room temperature, solutions should be stored at lower temperatures to slow degradation kinetics.[6]

-

Short-Term Storage (1-2 weeks): Refrigeration at 2-8°C is recommended.

-

Long-Term Storage (>2 weeks): For aqueous solutions, storing aliquots at -20°C or -80°C is the best practice. This minimizes both chemical degradation and the risk of microbial growth. Avoid repeated freeze-thaw cycles by creating single-use aliquots.

Q: I am observing a precipitate in my refrigerated solution. What is causing this?

A: Precipitation upon cooling can be due to two primary reasons:

-

Solubility Issues: The solubility of O-(2-Fluorobenzyl)hydroxylamine hydrochloride may be significantly lower at reduced temperatures. You may have created a supersaturated solution at room temperature that cannot remain in solution upon cooling. Try preparing a more dilute stock solution.

-

Degradation Products: The precipitate could be an insoluble degradation byproduct. If the solution was clear at the same temperature when freshly prepared, degradation is the likely cause. In this case, the solution should be discarded.

Q: Are there any stabilizers I can add to prolong the life of my solution?

A: Yes, for hydroxylamine solutions, the addition of a chelating agent is a common and effective stabilization strategy.[8]

-

Ethylenediaminetetraacetic acid (EDTA): Adding EDTA or its disodium salt at a low concentration (e.g., 100-500 ppm) can sequester catalytic metal ions, thereby inhibiting a major degradation pathway.[8]

-

Other Patented Stabilizers: A wide range of stabilizers have been developed for hydroxylamine solutions, including compounds like 3,4-dihydroxybenzoic acid, which can prevent decomposition even at higher temperatures.[5] However, the compatibility of these additives with your specific downstream application must be verified.

Section 3: Visual Guides

Key Factors in Solution Stability

The following diagram illustrates the primary environmental factors that can compromise the stability of O-(2-Fluorobenzyl)hydroxylamine solutions.

Sources

- 1. cameochemicals.noaa.gov [cameochemicals.noaa.gov]

- 2. 57981-02-9 CAS MSDS (O-(2,3,4,5,6-PENTAFLUOROBENZYL)HYDROXYLAMINE HYDROCHLORIDE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. Analysis of aldehydes and ketones from beer as O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Lessons [ncsp.tamu.edu]

- 5. WO2006062178A2 - Stabilizer for hydroxylamine, method for stabilizing hydroxylamine, and stabilized hydroxylamine solution - Google Patents [patents.google.com]

- 6. datasheets.scbt.com [datasheets.scbt.com]

- 7. researchgate.net [researchgate.net]

- 8. US5808150A - Stabilization of hydroxylamine solutions - Google Patents [patents.google.com]

Technical Support Center: Purification of O-Benzylhydroxylamine Hydrochloride

Topic: Recrystallization & Purification Protocols for O-Benzylhydroxylamine Salts Ticket ID: PUR-OBHA-001 Status: Active Analyst: Senior Application Scientist[1]

Executive Summary

O-Benzylhydroxylamine hydrochloride (CAS: 2687-43-6) is a "privileged structure" in medicinal chemistry, serving as a critical intermediate for hydroxamic acids, oximes, and

Because the free base is an unstable liquid prone to decomposition, purification is almost exclusively performed on the hydrochloride salt . This guide provides a self-validating purification workflow designed to maximize purity (>99%) and stability.

Module 1: Solubility Profile & Solvent Selection

Understanding the solubility differential between the product and its impurities is the mechanism of action for this purification.

| Solvent System | Solubility of O-Benzylhydroxylamine HCl | Solubility of Non-Polar Impurities (e.g., Dibenzyl species) | Application |

| Absolute Ethanol (EtOH) | High (Hot) / Low (Cold) | Moderate to High | Primary Recrystallization. The "Gold Standard" for bulk purification.[1] |

| Ethyl Acetate (EtOAc) | Very Low / Insoluble | High | Trituration (Slurry Wash). Excellent for selectively leaching out non-polar byproducts without dissolving the product.[1] |

| Diethyl Ether ( | Insoluble | High | Anti-Solvent. Added to alcoholic solutions to force precipitation. |

| Water | Very High | Low | Not Recommended. High solubility makes recovery difficult; drying is energy-intensive and risks hydrolysis.[1] |

Module 2: The "Gold Standard" Protocols

Protocol A: High-Purity Recrystallization (Ethanol)

Best for: General purification of crude solids with moderate impurity profiles.[1]

-

Dissolution: Place the crude O-benzylhydroxylamine HCl in a round-bottom flask. Add Absolute Ethanol (approx. 7–9 mL per gram of solid).[1][4]

-

Heating: Heat the mixture to reflux (~80°C) with magnetic stirring.

-

Checkpoint: If the solution is not clear, add ethanol in 1 mL increments. If insolubles persist (likely inorganic salts like NaCl), filter the hot solution through a pre-warmed sintered glass funnel.[1]

-

-

Controlled Cooling: Remove from heat and allow the flask to cool to room temperature slowly (over 30–60 mins).

-

Crystallization: Transfer the flask to an ice/salt bath (-5°C to 0°C) for 1 hour. White flaky crystals should form.[2]

-

Isolation: Filter under vacuum. Wash the cake with cold ethanol (or a 1:1 EtOH/

mix). -

Drying: Dry in a vacuum oven at 40–45°C. Note: The salt is hygroscopic; store in a desiccator.

Protocol B: Impurity Stripping (Ethyl Acetate Trituration)

Best for: Batches containing significant

-

Slurry: Suspend the dry crude salt in Ethyl Acetate (5 mL/g).

-

Reflux: Heat to reflux for 15–20 minutes. The product will not dissolve, but the non-polar impurities will leach into the solvent.

-

Hot Filtration: Filter the mixture while hot.

-

Recovery: The solid collected on the filter is your purified product. The yellow filtrate contains the impurities.

-

Final Polish: Proceed to Protocol A if higher purity is required.

Module 3: Troubleshooting & FAQs

Q1: My product is "oiling out" instead of crystallizing. How do I fix this?

Diagnosis: This occurs when the melting point of the solute is depressed below the solvent's boiling point due to impurities, or the solution is too concentrated (supersaturated).[1] Corrective Action:

-

Reheat: Bring the solution back to a boil.

-

Dilute: Add 10–15% more solvent (Ethanol).

-

Seed: As it cools, add a single crystal of pure O-benzylhydroxylamine HCl (if available) or scratch the inner wall of the flask with a glass rod to provide nucleation sites.

-

Slow Down: Insulate the flask with a towel to slow the cooling rate.

Q2: The crystals are turning pink or yellow. Is the compound decomposing?

Diagnosis: This indicates oxidation or the presence of trace free amines. O-benzylhydroxylamine is sensitive to air/light.[1] Corrective Action:

-

Activated Charcoal: During the hot dissolution step (Protocol A, Step 2), add activated charcoal (1-2% by weight).[1] Stir for 5 minutes, then filter hot through Celite.

-